Methyl 3-carbamoyl-4-hydroxybenzoate
Description
Methyl 3-carbamoyl-4-hydroxybenzoate is a benzoic acid derivative featuring a hydroxyl group at the 4-position, a carbamoyl group (-CONH₂) at the 3-position, and a methyl ester moiety at the carboxylate position. The carbamoyl and hydroxyl groups contribute to its polarity, solubility, and hydrogen-bonding capacity, which are critical for interactions in biological systems or material matrices.
Properties
IUPAC Name |
methyl 3-carbamoyl-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(11)6(4-5)8(10)12/h2-4,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWRVNWUHUSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-carbamoyl-4-hydroxybenzoate typically involves the reaction of salicylic acid derivatives with appropriate amines. One common method includes the reaction of 2-hydroxybenzonitrile with an amine in the presence of a catalyst such as zinc dichloride. The reaction is carried out under anhydrous and oxygen-free conditions, often in a solvent like chlorobenzene . Another method involves the reaction of a C4 or higher alkyl ester of salicylic acid with an amine in alcohol, yielding the salicylamide .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process typically involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamoyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-carbamoyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: It is used in the production of fine chemicals, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-carbamoyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways, including the inhibition of protein tyrosine kinases and modulation of oxidative phosphorylation . These interactions can lead to diverse biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for functional group variations, physicochemical properties, and applications:
Methyl 3-Formamido-4-Hydroxybenzoate
- Structure : Features a formamido (-NHCHO) group at the 3-position instead of carbamoyl (-CONH₂).
- Properties : The formamido group reduces basicity compared to carbamoyl but enhances hydrogen-bond acceptor capacity.
- Applications : Serves as a reference standard in Proxymetacaine (a local anesthetic) production, complying with USP, EMA, JP, and BP guidelines .
Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate
- Structure : Substitutes the 3-carbamoyl group with a cyclopropylmethoxy (-OCH₂C₃H₅) moiety and shifts the hydroxyl group to the 3-position.
- Properties : The bulky cyclopropylmethoxy group increases lipophilicity, altering solubility and bioavailability.
- Applications : Used in crystallography studies; structural accuracy is critical, as misassignment of substituent positions necessitated a corrigendum in prior literature .
4-Hydroxy-3-Methylbenzoic Acid
- Structure : Lacks the ester and carbamoyl groups, with a methyl (-CH₃) group at the 3-position and hydroxyl (-OH) at the 4-position.
- Properties : Simpler structure reduces molecular weight and complexity, favoring use in basic synthesis or degradation studies.
Methyl (3-Hydroxyphenyl)-Carbamate
- Structure : Carbamate (-OCONH₂) group attached to a 3-hydroxyphenyl ring instead of a benzoate ester.
- Properties : Carbamate groups are hydrolytically less stable than esters but offer unique reactivity in polymerization or drug delivery.
- Applications : General industrial use; safety data highlight handling requirements for hygroscopic and reactive compounds .
Data Table: Structural and Functional Comparison
Research Findings and Key Observations
Functional Group Impact :
- Carbamoyl (-CONH₂) and formamido (-NHCHO) groups significantly influence hydrogen-bonding networks, affecting crystallinity and solubility. Methyl 3-formamido-4-hydroxybenzoate’s regulatory compliance underscores its stability and reproducibility in pharmaceutical contexts .
- Lipophilic groups (e.g., cyclopropylmethoxy) enhance membrane permeability but reduce aqueous solubility, as seen in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate .
Synthetic Utility :
- Simpler analogs like 4-hydroxy-3-methylbenzoic acid serve as precursors for ester derivatives, enabling modular synthesis of complex molecules .
Safety and Handling :
- Carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) require careful handling due to hydrolytic sensitivity, contrasting with more stable esters like this compound .
Limitations and Contradictions
- The corrigendum for Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate emphasizes the necessity of precise structural verification to avoid misapplication in research .
- Direct data on this compound’s physicochemical properties are absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
Methyl 3-carbamoyl-4-hydroxybenzoate, an organic compound with a carbamoyl group and a hydroxy group attached to a benzoate structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical reactions that introduce functional groups necessary for its biological activity. The general synthesis involves:
- Starting Materials : The synthesis typically begins with methyl 4-hydroxybenzoate.
- Reagents : Carbamoyl chloride is used to introduce the carbamoyl group.
- Reaction Conditions : The reaction is usually conducted under basic conditions to facilitate the formation of the carbamate.
This multi-step synthesis allows for the introduction of various substituents leading to a library of derivatives with diverse properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Some derivatives of this compound have demonstrated efficacy against viruses, including hepatitis C virus, suggesting potential use in antiviral drug development.
- Anti-inflammatory Effects : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation pathways.
- Antibacterial Properties : Similar compounds have shown antibacterial effects, indicating that this compound may also possess such properties .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with biological targets such as enzymes and receptors involved in viral replication and inflammatory responses. Understanding these interactions is crucial for elucidating its pharmacological potential.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-hydroxy-3-nitrobenzoate | Nitro group at para position | Exhibits strong antibacterial properties |
| Methyl 2-carbamoylbenzoate | Carbamoyl group at ortho position | Potential anti-inflammatory effects |
| N-(4-hydroxyphenyl)acetamide | Acetamide instead of carbamate | Known for analgesic properties |
This compound stands out due to its specific combination of functional groups, which may confer unique biological activities not observed in its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies : Research has shown that derivatives with para-carbamoyl groups exhibit significant activity against certain viral strains in cell cultures .
- In Vivo Studies : Animal models have been used to test the anti-inflammatory effects of the compound, showing promising results in reducing inflammation markers.
- Structure-Activity Relationship (SAR) Studies : SAR studies indicate that modifications to the hydroxy and carbamoyl groups can enhance or diminish biological activity, providing insights into the design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
